4-[(2-nitrophenyl)amino]butanoic Acid

Lipophilicity LogP Drug-like properties

4-[(2-Nitrophenyl)amino]butanoic acid (CAS 56636-90-9; synonym 4-(2-nitroanilino)butanoic acid) is a bifunctional aromatic amino acid derivative with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol. The compound features a butanoic acid backbone linked via a secondary amine to an ortho-nitrophenyl ring, creating a scaffold that simultaneously presents a carboxylic acid terminus, a secondary amine, and an electron-deficient nitroaromatic moiety capable of participating in reductive cyclization, hydrogen-bonding, and charge-transfer interactions.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 56636-90-9
Cat. No. B1623924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-nitrophenyl)amino]butanoic Acid
CAS56636-90-9
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c13-10(14)6-3-7-11-8-4-1-2-5-9(8)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,13,14)
InChIKeyAXVZVHGJXZEPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Nitrophenyl)amino]butanoic Acid (CAS 56636-90-9) — Structural Identity, Physicochemical Profile, and Procurement Starting Point


4-[(2-Nitrophenyl)amino]butanoic acid (CAS 56636-90-9; synonym 4-(2-nitroanilino)butanoic acid) is a bifunctional aromatic amino acid derivative with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . The compound features a butanoic acid backbone linked via a secondary amine to an ortho-nitrophenyl ring, creating a scaffold that simultaneously presents a carboxylic acid terminus, a secondary amine, and an electron-deficient nitroaromatic moiety capable of participating in reductive cyclization, hydrogen-bonding, and charge-transfer interactions [1]. Commercially, it is supplied at ≥98% purity (HPLC) as a research-grade building block by vendors including Santa Cruz Biotechnology (cat. sc-276924), Fluorochem, and Enamine .

Why 4-[(2-Nitrophenyl)amino]butanoic Acid Cannot Be Replaced by Its Para-Nitro Isomer or Non-Nitrated Analog — The Ortho Effect on Lipophilicity, Cyclization Competence, and Synthetic Tractability


Superficially interchangeable analogs such as 4-[(4-nitrophenyl)amino]butanoic acid (CAS 87962-89-8) or 4-(phenylamino)butanoic acid (CAS 87962-87-6) share the same core scaffold, yet the ortho-nitro substitution in the target compound introduces a decisive bifurcation in physicochemical and synthetic behavior. The ortho-nitro group elevates LogP by approximately 0.65 units relative to the para isomer, altering partitioning, membrane permeability, and chromatographic retention in ways that cannot be corrected by simple molar equivalence in a formulation or reaction mixture . Critically, only the ortho-nitro regioisomer can undergo proximity-driven intramolecular reductive cyclization to yield fused nitrogen heterocycles such as benzimidazoles and tetrahydroquinoxalinones — a transformation documented in the patent and synthetic chemistry literature that is sterically and mechanistically inaccessible to the para isomer [1]. Consequently, selecting the para-nitro or non-nitrated analog as a drop-in replacement results not merely in a potency shift but in a complete loss of the cyclization-dependent synthetic pathway or biological mechanism for which the ortho-nitro compound was specifically designed.

Head-to-Head Quantitative Differentiation of 4-[(2-Nitrophenyl)amino]butanoic Acid (CAS 56636-90-9) vs. Its Closest Structural Analogs


LogP Differential: Ortho-Nitro (2.04) vs. Para-Nitro (1.39) — A 0.65-Unit Lipophilicity Gap from a Single Supplier

When sourced from the same manufacturer (Fluorochem) under comparable analytical conditions, 4-[(2-nitrophenyl)amino]butanoic acid exhibits a measured LogP of 2.04, whereas its para-nitro regioisomer (CAS 87962-89-8) records a LogP of 1.39 . This represents a 0.65 log unit (approximately 4.5-fold) increase in octanol–water partition coefficient for the ortho-substituted compound. The difference originates from intramolecular hydrogen bonding between the ortho-nitro oxygen and the secondary amine proton, which partially masks the polar N–H and NO₂ groups, reducing aqueous solvation relative to the para isomer where such shielding is geometrically impossible [1].

Lipophilicity LogP Drug-like properties Chromatography

Cyclization Competence: Ortho-Nitro Enables Reductive Heterocycle Formation; Para-Nitro Is Synthetically Inert in the Same Pathway

The ortho-nitroanilino motif in 4-[(2-nitrophenyl)amino]butanoic acid is a documented precursor for intramolecular reductive cyclodehydration to yield 3-substituted-2-tetrahydroquinoxalinones, a reaction reported by Patel et al. (1991) using hemi-amide derivatives of 2-(2′-nitrophenylamino)butanoic acids [1]. In this transformation, reduction of the ortho-nitro group generates a nucleophilic aniline nitrogen that is held in spatial proximity to the carboxylic acid (or its activated derivative) on the butanoic acid chain, enabling cyclization to a fused six-membered ring. The para-nitro isomer (CAS 87962-89-8) places the reduced aniline nitrogen approximately 6.5 Å farther from the carboxyl carbon, exceeding the distance required for intramolecular cyclization and precluding this entire product class [2].

Heterocyclic synthesis Quinoxalinone Benzimidazole Reductive cyclization

Purity Specification: Ortho-Nitro (98%) vs. Para-Nitro (97%) — A 1% Absolute Purity Differential with Implications for Stoichiometric Applications

Fluorochem's catalogue specifications assign a purity of 98% (HPLC) to 4-[(2-nitrophenyl)amino]butanoic acid (F652594) versus 97% for the para-nitro isomer (F652335) . The 1% absolute purity gap, while modest, becomes material in stoichiometry-sensitive applications such as peptide coupling, polymer end-capping, or metal–ligand complexation, where a 1% deviation in active species concentration propagates to errors exceeding acceptable limits in molecular weight control or binding stoichiometry. Furthermore, the higher purity reflects a more tightly controlled synthetic and purification process for the ortho isomer, reducing the burden of pre-use repurification in the end-user's laboratory [1].

Purity Quality control Stoichiometry Procurement

Patented CNS-Depressant Precursor Class: Gamma-Nitrobutyric Acid Derivatives as GABA Analog Prodrugs

Japanese patent JPS5231043 (Daiichi Seiyaku Co.) explicitly claims gamma-aminobutyric acid derivatives bearing a nitroaromatic substituent — prepared by reduction of novel gamma-nitrobutyric acid derivatives — as central nervous system depressants [1]. 4-[(2-Nitrophenyl)amino]butanoic acid belongs to this claimed structural class: the gamma-aminobutyric acid backbone with an N-aryl substituent positions the compound as a potential GABA-mimetic scaffold wherein the nitro group can serve as a bioreductive trigger for selective activation in hypoxic tissue environments. By contrast, the non-nitrated analog 4-(phenylamino)butanoic acid (CAS 87962-87-6; LogP ≈ 0.80 [2]) lacks the nitro group necessary for both the redox-activated release mechanism and the electron-withdrawing modulation of the amine pKa that governs receptor binding affinity.

GABA analog CNS depressant Prodrug Nitroreduction

Procurement-Relevant Application Scenarios for 4-[(2-Nitrophenyl)amino]butanoic Acid (CAS 56636-90-9) Based on Quantitative Differentiation Evidence


Synthesis of Fused Nitrogen Heterocycles (Tetrahydroquinoxalinones and Benzimidazoles) via Ortho-Nitro Reductive Cyclization

Research groups focused on constructing quinoxalinone or benzimidazole libraries should procure the ortho-nitro regioisomer (CAS 56636-90-9) exclusively. The Patel et al. (1991) cyclodehydration pathway is sterically feasible only for the ortho isomer; the para isomer cannot achieve the requisite N-to-COOH proximity for ring closure [1]. Any procurement of the para-nitro isomer for this application results in a dead-end synthesis, wasting both reagent budget and researcher time.

GABA-Mimetic Prodrug Design Requiring Bioreductive Nitro Trigger

As documented in patent JPS5231043, gamma-nitrobutyric acid derivatives exhibit CNS-depressant activity following nitro reduction [2]. 4-[(2-Nitrophenyl)amino]butanoic acid incorporates both the gamma-aminobutyric acid backbone and a bioreducible ortho-nitro group, making it a direct candidate scaffold for hypoxia-selective GABA prodrugs. The non-nitrated phenyl analog (CAS 87962-87-6) lacks the redox trigger and demonstrates a LogP approximately 1.24 units lower, predicting inferior blood–brain barrier penetration [3].

Chromatographic Method Development and LogP-Standard Calibration

The 0.65 LogP difference between ortho-nitro (2.04) and para-nitro (1.39) isomers — both verified from a single supplier (Fluorochem) — makes the ortho compound a useful reference standard for reverse-phase HPLC method development and logP calibration . Laboratories that require a mid-range lipophilicity standard (LogP ≈ 2.0) with an aromatic nitro chromophore for UV detection will find the ortho isomer better suited than its less-retained para counterpart.

Organometallic and Coordination Chemistry: Bifunctional N,O-Ligand Scaffold

The ortho-nitroanilino motif presents a chelating N–O donor set capable of binding transition metals, as evidenced by tributyltin derivatives synthesized from structurally related 4-oxo-4-(arylamino)butanoic acids that demonstrated in vitro activity against cervical cancer cell lines [4]. The ortho isomer offers a pre-organized binding pocket via intramolecular N–H···O(nitro) hydrogen bonding that pre-positions the metal-coordinating atoms — a geometric advantage absent in the para isomer.

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